Enoxaparin-Natrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

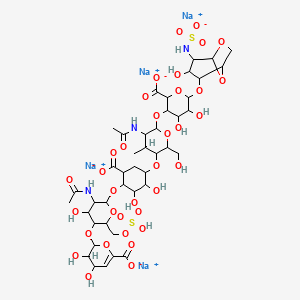

Enoxaparin Sodium is the sodium salt of enoxaparin, a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, enoxaprin's mechanism of action is similar to that of heparin, although it exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity. This agent also has anti-inflammatory properties, inhibiting monocyte adhesion to tumor necrosis factor alpha- or lipopolysaccharide-activated endothelial cells. Compared to unfractionated heparins, the use of enoxaparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia.

Wissenschaftliche Forschungsanwendungen

Prävention und Behandlung von thromboembolischen Erkrankungen

Enoxaparin-Natrium ist ein niedermolekulares Heparin, das hauptsächlich zur Vorbeugung einer tiefen Venenthrombose eingesetzt wird. Eine tiefe Venenthrombose ist die Bildung eines Blutgerinnsels in einer tiefen Vene, das zu einer Lungenembolie führen kann, einem potenziell tödlichen Ereignis {svg_1}.

Behandlung von instabiler Angina pectoris und nicht-ST-Strecken-Myokardinfarkt

This compound wird klinisch häufig zur Behandlung von instabiler Angina pectoris und nicht-ST-Strecken-Myokardinfarkt eingesetzt {svg_2}.

Prophylaxe der venösen Thromboembolie

In zwei randomisierten Studien wurde festgestellt, dass prophylaktisches Enoxaparin bei nicht-chirurgischen Patienten genauso wirksam war wie UFH bei der Reduzierung der Häufigkeit von venösen Thromboembolien {svg_3}.

Verbesserung der oralen Absorption

Eine Studie testete die Hypothese, dass Assoziationskomplexe, die zwischen Enoxaparin und Cetyltrimethylammoniumbromid (CTAB) gebildet werden, die Permeation durch die Magen-Darm-Schleimhaut aufgrund der verbesserten Einkapselung dieses hydrophilen Makromoleküls in biokompatiblen Poly(lactid-co-glycolid, PLGA RG 503)-Nanopartikeln erhöhen {svg_4}.

Bestimmung des Molekulargewichts

Die Bestimmung des Molekulargewichts (MG) wurde in die Monographie aufgenommen, um die Qualitätsprüfung zu stärken und den Schutz der globalen Versorgung mit diesem lebensrettenden Medikament zu verbessern {svg_5}.

Modernisierung von Enoxaparin

Nach der tödlichen Kontamination der Heparin-Lieferkette in den Jahren 2007–2008 haben die U.S. Pharmacopeia (USP) und die U.S. Food and Drug Administration (FDA) intensiv daran gearbeitet, die Monographien für unfraktioniertes Heparin und Enoxaparin zu modernisieren {svg_6}.

Wirkmechanismus

Target of Action

Enoxaparin sodium primarily targets antithrombin , a protein that plays a crucial role in the coagulation cascade . By binding to antithrombin, enoxaparin sodium accelerates the rate of neutralization of certain activated coagulation factors .

Mode of Action

Enoxaparin sodium acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin . It prevents the activation of factor Xa, eventually preventing clot formation . This antithrombotic effect of enoxaparin is well correlated to the inhibition of factor Xa .

Biochemical Pathways

Enoxaparin sodium affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By binding to antithrombin, enoxaparin sodium inhibits the action of several proteases involved in the clotting cascade . This results in the prevention of clot formation and a reduction in thromboembolic complications .

Pharmacokinetics

Enoxaparin sodium has predictable absorption, bioavailability, and distribution . The absolute bioavailability of enoxaparin sodium after subcutaneous injection, based on anti-Xa activity, is close to 100% . The mean maximum plasma anti-Xa activity level is observed 3 to 5 hours after subcutaneous injection . Enoxaparin sodium is primarily metabolized in the liver by desulfation and/or depolymerization to lower molecular weight species with much reduced biological potency . The elimination half-life is approximately 4.5 hours .

Result of Action

The primary result of enoxaparin sodium’s action is the prevention and reduction of thromboembolic complications such as deep vein thrombosis (DVT), pulmonary embolism, and ischemic cardiac complications . It is also used in the treatment of unstable angina and non-Q-wave myocardial infarction .

Action Environment

The efficacy of enoxaparin sodium can be influenced by various environmental factors. For example, individuals with kidney insufficiency or those that are obese may require monitoring and dose adjustments . Furthermore, the risk or severity of bleeding can be increased when enoxaparin is combined with certain other medications .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Enoxaparin sodium plays a crucial role in biochemical reactions by inhibiting clot formation. It interacts with antithrombin III, enhancing its activity and leading to the inhibition of factor Xa and thrombin (factor IIa). This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Enoxaparin sodium also interacts with other proteins such as tissue factor pathway inhibitor, which further contributes to its anticoagulant effects .

Cellular Effects

Enoxaparin sodium affects various types of cells and cellular processes. It influences endothelial cells by reducing the expression of adhesion molecules, which decreases the adhesion of leukocytes to the endothelium. This action helps in reducing inflammation and thrombosis . Enoxaparin sodium also impacts platelets by reducing their activation and aggregation, which is essential in preventing clot formation . Additionally, it affects smooth muscle cells by inhibiting their proliferation, which is beneficial in preventing restenosis after angioplasty .

Molecular Mechanism

The molecular mechanism of enoxaparin sodium involves its binding to antithrombin III, which enhances the inhibition of factor Xa and thrombin. This binding increases the anticoagulant activity of antithrombin III, leading to the prevention of clot formation . Enoxaparin sodium also releases tissue factor pathway inhibitor, which further inhibits the coagulation cascade . The molecular interactions of enoxaparin sodium with these biomolecules are critical in its anticoagulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of enoxaparin sodium change over time. It has a longer half-life compared to unfractionated heparin, which allows for more consistent anticoagulant effects . Enoxaparin sodium is stable under physiological conditions, but it can degrade over time, leading to a decrease in its anticoagulant activity . Long-term studies have shown that enoxaparin sodium maintains its efficacy in preventing clot formation without significant degradation .

Dosage Effects in Animal Models

The effects of enoxaparin sodium vary with different dosages in animal models. At therapeutic doses, it effectively prevents clot formation without causing significant bleeding . At higher doses, enoxaparin sodium can cause bleeding and other adverse effects . Studies in animal models have shown that the anticoagulant effects of enoxaparin sodium are dose-dependent, with higher doses leading to increased anticoagulant activity and potential toxicity .

Metabolic Pathways

Enoxaparin sodium is metabolized in the liver through desulfation and depolymerization into low molecular weight species . These metabolic pathways are essential for the elimination of enoxaparin sodium from the body. The metabolites of enoxaparin sodium are excreted primarily through the kidneys . The metabolic pathways of enoxaparin sodium ensure its clearance from the body while maintaining its anticoagulant effects.

Transport and Distribution

Enoxaparin sodium is transported and distributed within cells and tissues through binding to plasma proteins, primarily antithrombin III . It has a volume of distribution similar to the blood volume, indicating its distribution throughout the circulatory system . Enoxaparin sodium is also distributed to various tissues, including the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of enoxaparin sodium is primarily within the circulatory system, where it exerts its anticoagulant effects . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, enoxaparin sodium functions by interacting with plasma proteins and circulating within the bloodstream to prevent clot formation .

Eigenschaften

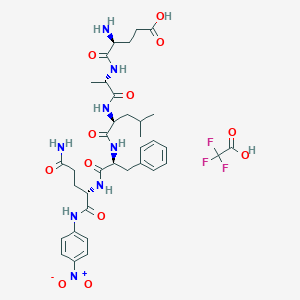

| { "Design of the Synthesis Pathway": "The synthesis pathway of Enoxaparin sodium involves the chemical modification of heparin, a naturally occurring anticoagulant polysaccharide. The process involves the depolymerization of heparin followed by selective chemical modification to produce Enoxaparin sodium.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Benzyl chloride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium chloride", "Water" ], "Reaction": [ "Depolymerization of heparin using sodium hydroxide and hydrochloric acid", "Selective benzyl esterification of the resulting heparin fragments using benzyl chloride and sodium borohydride", "Reductive amination of the benzylated heparin fragments using sodium cyanoborohydride and ethanol", "Purification of the resulting Enoxaparin sodium product using acetone and water", "Final product obtained as a white to off-white powder" ] } | |

CAS-Nummer |

679809-58-6 |

Molekularformel |

C42H59N3Na4O35S2 |

Molekulargewicht |

1322.0 g/mol |

IUPAC-Name |

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(1R,2R,3R,4R)-4-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(4R,5R,6R)-2-carboxylato-4,5-dihydroxy-6-[[(1R,3R,4R,5R)-3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C42H63N3O35S2.4Na/c1-9-19(43-10(2)47)39(79-33-27(55)28(56)42(80-34(33)37(61)62)78-31-17-7-69-38(74-17)21(25(31)53)45-81(63,64)65)73-16(6-46)29(9)71-14-4-12(35(57)58)30(26(54)23(14)51)76-40-20(44-11(3)48)24(52)32(18(75-40)8-70-82(66,67)68)77-41-22(50)13(49)5-15(72-41)36(59)60;;;;/h5,9,12-14,16-34,38-42,45-46,49-56H,4,6-8H2,1-3H3,(H,43,47)(H,44,48)(H,57,58)(H,59,60)(H,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4/t9-,12?,13+,14-,16-,17-,18-,19-,20-,21-,22-,23+,24-,25-,26-,27-,28-,29+,30-,31?,32-,33?,34?,38-,39-,40-,41+,42-;;;;/m1..../s1 |

InChI-Schlüssel |

CIJQTPFWFXOSEO-NDMITSJXSA-J |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@@H]2CC([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5[C@@H]([C@H]([C@@H](OC5C(=O)[O-])OC6[C@H]7CO[C@H](O7)[C@@H]([C@H]6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

SMILES |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

Synonyme |

low molecular weight heparin sodium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)

![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)

![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)